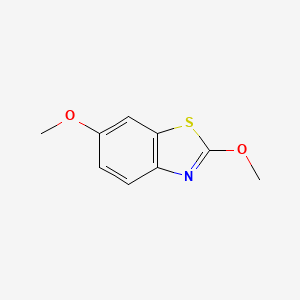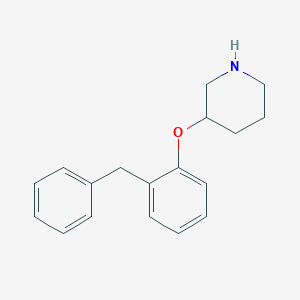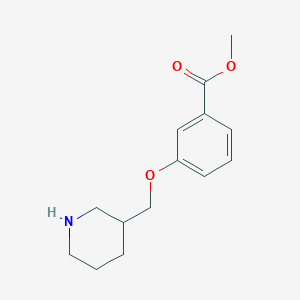
(R)-3-(Boc-amino)cyclopentanone
Vue d'ensemble
Description
®-3-(Boc-amino)cyclopentanone is a compound that features a cyclopentanone ring with an amino group protected by a tert-butyloxycarbonyl (Boc) group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the synthesis of peptides and other complex molecules.
Applications De Recherche Scientifique
®-3-(Boc-amino)cyclopentanone is widely used in scientific research, particularly in:
Mécanisme D'action
Target of Action
The primary target of ®-3-(Boc-amino)cyclopentanone is the amino group in various biochemical reactions . The compound is used as a protecting group for amines, which are strong nucleophiles and bases, during chemical transformations .
Mode of Action
The compound acts by converting the amino group into a carbamate . This is achieved through the formation of a tert-butyloxycarbonyl (t-Boc or simply Boc) derivative . The Boc group is more stable due to the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
The compound is involved in the anti-Mannich reactions of carbonyl compounds with N-carbamoyl imines . These reactions are catalyzed by pyrrolidine-based organocatalysts . The compound also plays a role in the deprotection of amines , a common reaction in pharmaceutical research and development .
Pharmacokinetics
The pharmacokinetics of ®-3-(Boc-amino)cyclopentanone are influenced by its chemical structure and the reaction conditions . The use of a catalyst can lower the required reaction temperature . Furthermore, the compound’s ADME properties and bioavailability are affected by the ionic liquid used in the deprotection process .
Result of Action
The result of the compound’s action is the formation of a variety of aromatic and aliphatic amines . The compound also allows for the extraction of water-soluble polar organic molecules using ionic liquids .
Action Environment
The action, efficacy, and stability of ®-3-(Boc-amino)cyclopentanone are influenced by various environmental factors. Additionally, the reaction temperature and the type of ionic liquid used can also affect the compound’s action .
Analyse Biochimique
Biochemical Properties
®-3-(Boc-amino)cyclopentanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, ®-3-(Boc-amino)cyclopentanone can act as a substrate for certain enzymes, leading to the formation of enzyme-substrate complexes that facilitate biochemical transformations .
Molecular Mechanism
At the molecular level, ®-3-(Boc-amino)cyclopentanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, ®-3-(Boc-amino)cyclopentanone can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-(Boc-amino)cyclopentanone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-3-(Boc-amino)cyclopentanone remains stable under specific storage conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to ®-3-(Boc-amino)cyclopentanone in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of ®-3-(Boc-amino)cyclopentanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, ®-3-(Boc-amino)cyclopentanone can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic response without causing harm .
Metabolic Pathways
®-3-(Boc-amino)cyclopentanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic transformations can affect the levels of specific metabolites within the cell, influencing overall metabolic flux. The compound’s involvement in metabolic pathways underscores its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, ®-3-(Boc-amino)cyclopentanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of ®-3-(Boc-amino)cyclopentanone are critical factors that influence its bioavailability and overall efficacy .
Subcellular Localization
The subcellular localization of ®-3-(Boc-amino)cyclopentanone plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that ®-3-(Boc-amino)cyclopentanone exerts its effects in the appropriate cellular context, thereby enhancing its therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)cyclopentanone typically involves the protection of an amino group with a Boc group. The precursor, ®-3-amino-cyclopentanone, undergoes a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction conditions usually involve a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of ®-3-(Boc-amino)cyclopentanone can be scaled up using continuous flow reactors. This method enhances efficiency and productivity by allowing the reaction to be conducted in a low-boiling solvent, facilitating product separation .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Boc-amino)cyclopentanone undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, methanesulfonic acid.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
Deprotection: The major product is ®-3-amino-cyclopentanone.
Substitution: The products vary based on the electrophile used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-amino-cyclopentanone: The deprotected form of ®-3-(Boc-amino)cyclopentanone.
N-t-boc-protected amino esters: Similar compounds where the amino group is protected by a Boc group.
Uniqueness
®-3-(Boc-amino)cyclopentanone is unique due to its specific structure, which combines a cyclopentanone ring with a Boc-protected amino group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Propriétés
IUPAC Name |
tert-butyl N-[(1R)-3-oxocyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOXAWYNXXEWBT-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666919 | |
| Record name | tert-Butyl [(1R)-3-oxocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225641-86-1 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-3-oxocyclopentyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225641-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(1R)-3-oxocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)
![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)

![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)


![3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine](/img/structure/B1388773.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1388774.png)




![3-[4-(tert-Butyl)phenoxy]piperidine](/img/structure/B1388780.png)
